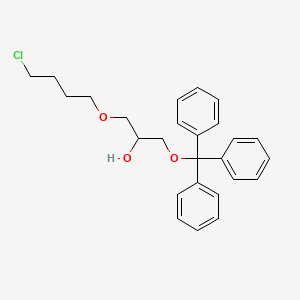
1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a chlorobutoxy group and a triphenylmethoxy group attached to a propan-2-OL backbone
Preparation Methods
The synthesis of 1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobutanol with triphenylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the propan-2-OL moiety, resulting in the final compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols and alkanes.
Substitution: The chlorobutoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. The products of these reactions include substituted amines and thiols.
Common reagents and conditions used in these reactions vary depending on the desired product and the specific reaction pathway.
Scientific Research Applications
1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used as a probe to study cellular processes and interactions. Its ability to interact with specific biomolecules makes it useful in biochemical assays.
Medicine: The compound has potential applications in drug development and pharmaceutical research. Its unique properties may contribute to the design of new therapeutic agents.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL can be compared with other similar compounds, such as:
1-(4-Chlorobutoxy)-3-(phenylmethoxy)propan-2-OL: This compound has a similar structure but with a phenylmethoxy group instead of a triphenylmethoxy group. The presence of the triphenylmethoxy group in this compound contributes to its unique properties and applications.
1-(4-Chlorobutoxy)-3-(methoxy)propan-2-OL: This compound has a methoxy group instead of a triphenylmethoxy group. The triphenylmethoxy group in this compound enhances its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89448-63-5 |
|---|---|
Molecular Formula |
C26H29ClO3 |
Molecular Weight |
425.0 g/mol |
IUPAC Name |
1-(4-chlorobutoxy)-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C26H29ClO3/c27-18-10-11-19-29-20-25(28)21-30-26(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-17,25,28H,10-11,18-21H2 |
InChI Key |
DHBHWNWMRGKEHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(COCCCCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


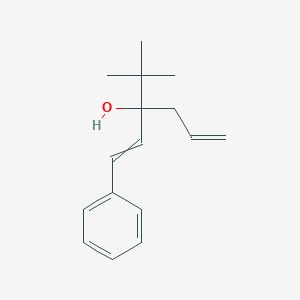

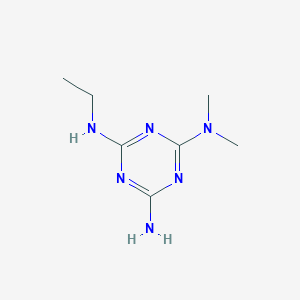
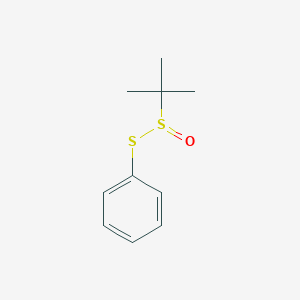
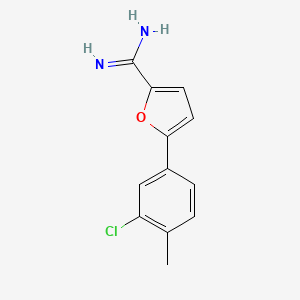
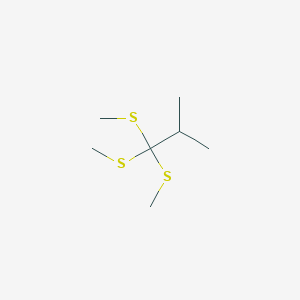
![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)
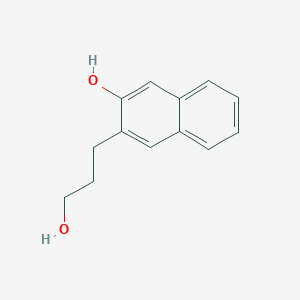
![(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid](/img/structure/B14394828.png)
![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)
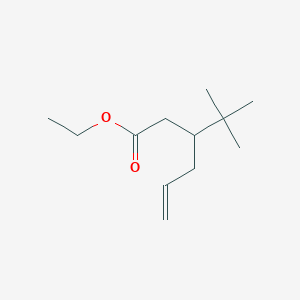
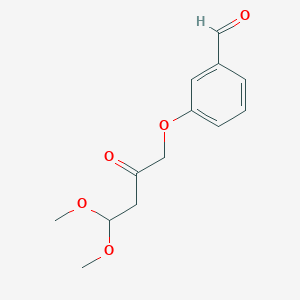

![1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol](/img/structure/B14394859.png)
